Cyanogen bromide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
carbononitridic bromide | |
|---|---|---|
| Source | PubChem | |
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InChI |
InChI=1S/CBrN/c2-1-3 | |
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InChI Key |
ATDGTVJJHBUTRL-UHFFFAOYSA-N | |
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Canonical SMILES |
C(#N)Br | |
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Molecular Formula |
CBrN, BrCN | |
| Record name | CYANOGEN BROMIDE | |
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| Record name | CYANOGEN BROMIDE | |
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| Record name | Cyanogen bromide | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Cyanogen_bromide | |
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DSSTOX Substance ID |
DTXSID9021550 | |
| Record name | Cyanogen bromide | |
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Molecular Weight |
105.92 g/mol | |
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Physical Description |
Cyanogen bromide is a colorless to white crystalline solid with a penetrating odor. It is slightly soluble in water. It is gradually decomposed by water and very rapidly by acids to give off hydrogen bromide, a flammable and poisonous gas. Contamination with many materials can cause rapid decomposition of the material. It is toxic by inhalation of its vapors or by the hydrogen cyanide from decomposition or by ingestion. Toxic oxides of nitrogen are produced in fire involving this material. It is used in gold extraction, to make other chemicals, and as a fumigant., Colorless needles or cubes with a penetrating odor; [HSDB] Colorless or white solid; [ICSC] Colorless crystalline solid; [Aldrich MSDS], COLOURLESS OR WHITE CRYSTALS WITH PUNGENT ODOUR. | |
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Boiling Point |
142 °F at 760 mmHg (EPA, 1998), 61.5 °C, 61-62 °C | |
| Record name | CYANOGEN BROMIDE | |
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Flash Point |
Not Applicable. Not flammable. (USCG, 1999) | |
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Solubility |
In water, soluble with hydrolysis, Soluble in ethanol, ethyl ether, Soluble in benzene, Aqueous solutions of alkalies decomposes /cyanogen bromide/ to alkali cyanide and alkali bromide, For more Solubility (Complete) data for CYANOGEN BROMIDE (6 total), please visit the HSDB record page., Solubility in water: slow reaction | |
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Density |
2.015 at 68 °F (EPA, 1998) - Denser than water; will sink, 2.015 g/cu m at 20 °C, Percent in saturated air: 12.1% (20 °C); density of saturated air: 1.32 (20 °C), 2.0 g/cm³, Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.53 | |
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Vapor Density |
3.62 (EPA, 1998) - Heavier than air; will sink (Relative to Air), 3.62 (Air = 1), Relative vapor density (air = 1): 3.6 | |
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Vapor Pressure |
92 mmHg at 68 °F (EPA, 1998), 122.0 [mmHg], Vapor pressure = 115.6 mm Hg at 25 C /extrapolated/, 122 mm Hg at 25 °C, Vapor pressure, kPa at 25 °C: 16.2 | |
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Color/Form |
White hygroscopic needles, Crystals, Crystalline solid, Colorless crystals | |
CAS No. |
506-68-3 | |
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Melting Point |
126 °F (EPA, 1998), 52 °C | |
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History and Discovery
While the related compound cyanogen (B1215507) ((CN)₂) was first synthesized by Joseph Louis Gay-Lussac in 1815, the precise details of the first synthesis of cyanogen bromide are less singularly documented. wikipedia.org The cyanogen halides, including this compound, were known to chemists by the mid-19th century. For instance, cyanogen chloride was discovered in 1851. copernicus.org The preparation of this compound from the reaction of bromine with cyanides was well-established by the early 20th century, with notable contributions to its synthesis methods from chemists like W. König and others who detailed its preparation from alkali metal cyanides and bromine. drugfuture.comorgsyn.orgresearchgate.net Its utility grew significantly with the work of Julius von Braun, who, beginning in 1900, extensively studied its reaction with tertiary amines, a reaction now known as the von Braun reaction. researchgate.net
Synthetic Methodologies and Advanced Preparations of Cyanogen Bromide
Established Laboratory Syntheses of Cyanogen (B1215507) Bromide
Oxidation of Cyanide Salts with Halogens for Cyanogen Bromide Production
The most common laboratory method for preparing this compound involves the oxidation of cyanide salts, typically sodium cyanide (NaCN) or potassium cyanide (KCN), with bromine (Br₂). britannica.comwikipedia.orgwikipedia.orglookchem.com This reaction is generally carried out in water and proceeds through a two-step process involving the intermediate formation of cyanogen ((CN)₂). wikipedia.org
A typical laboratory procedure involves the slow addition of a sodium cyanide solution to a mixture of bromine and water while maintaining a low temperature, usually below 20-30°C, to control the reaction's exothermicity and minimize the volatilization of bromine. prepchem.comorgsyn.org Vigorous stirring is essential to prevent localized excesses of cyanide, which could lead to the formation of side products. prepchem.com The completion of the reaction is indicated by a color change in the solution. prepchem.com The resulting this compound is then typically purified by distillation. prepchem.comorgsyn.org Yields for this method are often reported in the range of 73-90%. prepchem.com
Another established procedure involves reacting together cyanide and bromide ions in the presence of a hypochlorite (B82951) and water. This process is conducted at a pH between 7 and 10 and a temperature ranging from -10 to 60°C. google.com
Alternative Synthetic Routes to this compound
An alternative to the direct oxidation with bromine is the interaction of sodium bromide, sodium cyanide, sodium chlorate, and sulfuric acid. lookchem.comthieme-connect.de
The von Braun reaction represents a significant application of this compound in organic synthesis, although it is not a primary synthesis method for the compound itself. In this reaction, a tertiary amine reacts with this compound to produce a disubstituted cyanamide (B42294) and an alkyl bromide. researchgate.netwikipedia.orgorganicreactions.orgresearchgate.net This reaction has been historically important in the structural elucidation of alkaloids. thieme-connect.de The mechanism involves two successive nucleophilic substitutions. wikipedia.orgscribd.com
Radiosynthesis of Labeled this compound for Tracer Studies
The synthesis of isotopically labeled this compound is crucial for its use in tracer studies, particularly in the field of medical imaging with Positron Emission Tomography (PET).
Synthesis of Carbon-11 (B1219553) Labeled this compound ([¹¹C]BrCN) for Positron Emission Tomography (PET) Precursors
Carbon-11 ([¹¹C]) is a short-lived positron-emitting radionuclide (half-life = 20.4 minutes) widely used in PET. researchgate.net The synthesis of [¹¹C]BrCN provides an electrophilic one-carbon synthon for labeling various molecules. scispace.com
A common method for producing [¹¹C]BrCN starts with cyclotron-produced [¹¹C]carbon dioxide ([¹¹C]CO₂). mdpi.comnih.gov The [¹¹C]CO₂ is first converted to [¹¹C]hydrogen cyanide ([¹¹C]HCN). mdpi.compreprints.org This can be achieved by passing [¹¹C]CO₂ with ammonia (B1221849) and hydrogen over a platinum catalyst at high temperatures (around 950°C) or by reacting [¹¹C]methane (produced from the reduction of [¹¹C]CO₂) with ammonia over platinum at approximately 920-1000°C. mdpi.com
The resulting [¹¹C]HCN is then converted to [¹¹C]BrCN. An efficient on-line procedure involves passing the gaseous [¹¹C]HCN through a tube containing pyridinium (B92312) perbromide and antimony powder. mdpi.compreprints.org This method is noted for being simple, rapid (producing [¹¹C]BrCN within 3 minutes), and reproducible, with reported radiochemical yields of up to 95%. mdpi.compreprints.org Another approach involves reacting [¹¹C]HCN with bromine in a solvent like triethyleneglycol dimethyl ether, which has shown decay-corrected radiochemical yields of 70-80% within 9-11 minutes. scispace.com
| Starting Material | Reagents | Reaction Time | Radiochemical Yield | Reference |
|---|---|---|---|---|
| [¹¹C]HCN | Pyridinium perbromide, Antimony powder | ~3 minutes | ~95% | mdpi.compreprints.org |
| [¹¹C]HCN | Bromine in triethyleneglycol dimethyl ether | 9-11 minutes | 70-80% (decay-corrected) | scispace.com |
Isotopic Labeling Techniques for this compound ([¹³C]BrCN)
Carbon-13 ([¹³C]) is a stable isotope used in various research applications, including metabolic studies and NMR spectroscopy. nih.gov The synthesis of [¹³C]BrCN allows for the introduction of a ¹³C-labeled cyano group into molecules.
The synthesis of [¹³C]BrCN can be achieved using methods analogous to those for the unlabeled compound, but starting with a ¹³C-labeled cyanide source, such as potassium [¹³C]cyanide (K¹³CN). nih.gov For instance, the reaction of K¹³CN with bromine would yield [¹³C]BrCN. Commercially available [¹³C]BrCN typically has an isotopic purity of 99 atom % ¹³C. This labeled compound is a valuable reagent for synthesizing other ¹³C-labeled molecules. scispace.com
Automation in Radiosynthesis of this compound
The short half-life of carbon-11 necessitates rapid and efficient radiosynthesis procedures, making automation highly desirable. researchgate.net Automated synthesis modules, such as the GE TracerLab FXm, have been successfully employed for the production of [¹¹C]guanidines, a process that utilizes [¹¹C]BrCN as a key intermediate. snmjournals.orgnih.govsnmjournals.org
Green Chemistry Approaches in this compound Synthesis
Traditional synthesis of this compound often involves the handling of highly toxic and volatile reagents and intermediates. chemistryviews.orgresearchgate.net Green chemistry principles aim to mitigate these hazards by developing safer, more efficient, and sustainable synthetic routes that minimize waste and prevent pollution. rsc.org
Sustainable Methodologies for this compound Generation
A key strategy in sustainable synthesis is the in situ (in the reaction mixture) and on-demand generation of hazardous reagents like this compound, which avoids their transportation and storage. chemistryviews.orgrsc.org Continuous-flow processing has emerged as a particularly suitable technology for this purpose. chemistryviews.org
Researchers have developed integrated, continuous-flow systems that generate this compound from aqueous solutions of potassium cyanide and bromine. chemistryviews.orgnih.gov In these setups, the newly formed this compound is immediately separated using in-line extraction into an organic solvent and can be used directly in a subsequent reaction. chemistryviews.orgrsc.org This process eliminates direct operator exposure and allows for precise control over the reaction. chemistryviews.org
To further enhance safety, these systems can be made modular. Advanced configurations include an upstream bromine generator, which produces the required bromine (Br₂) in-line from the reaction of bromate (B103136) and bromide, thus circumventing the need to handle, store, or transport elemental bromine as well. nih.govresearchgate.net Such a modular Br₂/BrCN generator has been shown to produce a 0.8 M solution of this compound in dichloromethane (B109758) at a rate of 0.2 mmol per minute. nih.govresearchgate.net The entire process can be monitored in real-time using in-line Fourier-transform infrared (FTIR) technology to quantify the generated this compound. chemistryviews.orgresearchgate.net
Another green approach involves reacting cyanide and bromide ions in the presence of a hypochlorite salt in water. google.com This method allows for the in situ generation of this compound in high yields from readily available and commonly handled raw materials, again avoiding the need to manage the neat, hazardous compound. google.com
| Parameter | Traditional Batch Synthesis | Continuous-Flow In Situ Generation |
| Precursors | Sodium cyanide, bulk liquid bromine. orgsyn.org | Aqueous potassium cyanide, in-line generated bromine. nih.govresearchgate.net |
| Handling | Direct handling of toxic BrCN solid/gas and corrosive Br₂ liquid. orgsyn.org | Automated, contained flow system; no direct handling of BrCN or Br₂. chemistryviews.org |
| Safety | Risk of exposure, potential for explosive trimerization of stored BrCN. researchgate.netorgsyn.org | Significantly enhanced safety by avoiding storage and transport of hazardous materials. rsc.org |
| Byproducts | Potential for hydrolysis and side reactions due to prolonged reaction times. wikipedia.org | Minimized byproducts due to precise control and immediate use of generated BrCN. rsc.org |
| Process Control | Batch control, temperature monitoring often manual. orgsyn.org | Automated, real-time monitoring with in-line analytics (e.g., FTIR). researchgate.net |
Reduction of Hazardous Byproducts in this compound Synthesis
The primary hazardous byproducts associated with this compound are related to its decomposition and side reactions. It can hydrolyze in the presence of water to form hydrobromic acid and isocyanic acid. wikipedia.org Furthermore, impurities can catalyze an exothermic and potentially explosive trimerization to cyanuric bromide. researchgate.netwikipedia.org
Continuous-flow synthesis directly addresses the reduction of these byproducts. By generating and consuming this compound on-demand, the process minimizes the compound's residence time and the potential for degradation or side reactions. rsc.org Precise temperature control within the flow reactor and the immediate extraction into a non-aqueous phase also limit hydrolysis. researchgate.netgoogle.com The controlled, continuous nature of the reaction prevents the accumulation of large quantities of the product, thereby mitigating the risk of uncontrolled trimerization. researchgate.net
Segregating waste streams is another critical practice. For instance, keeping halogenated waste solvents separate from non-halogenated ones can facilitate recycling and prevent the formation of complex, difficult-to-treat hazardous mixtures. osti.gov
Formation Pathways of this compound in Environmental and Biological Systems
This compound is not only a synthetic reagent but can also form in the environment, particularly as a byproduct of water disinfection processes. acs.orgresearchgate.net
Formation from Halogenated Disinfection By-products (DBPs) in Water Treatment
During water disinfection, oxidants like chlorine or chloramine (B81541) are used to eliminate pathogens. However, these disinfectants can react with natural organic matter (NOM), bromide, and iodide present in the source water to form a variety of disinfection by-products (DBPs). csic.esacs.org this compound is a notable nitrogenous DBP (N-DBP) that can form, especially in waters with high bromide content. researchgate.netcsic.es
When chlorine is added to bromide-rich water, it rapidly oxidizes bromide to form hypobromous acid (HOBr). acs.org This reactive bromine species can then react with organic nitrogen precursors in the water to generate this compound. acs.orgdss.go.th The use of chloramination can also lead to the formation of this compound, as can ozonation in the presence of bromide. researchgate.netacs.org
Reactions of Monobromamine and Dibromamine with Cyanide Ion
Research has confirmed that bromamines are key intermediates in the formation of this compound. rsc.orgrsc.org Specifically, both monobromamine (NH₂Br) and dibromamine (NHBr₂) react with the cyanide ion (CN⁻) to produce this compound. nih.govacs.org
The reactions proceed as follows:
NH₂Br + CN⁻ + H₂O → NH₃ + BrCN + OH⁻ nih.gov
NHBr₂ + CN⁻ + H₂O → NH₂Br + BrCN + OH⁻ nih.gov
Kinetic studies have revealed that the reaction rate constants for these transformations are exceptionally high (2.63 x 10⁴ M⁻¹s⁻¹ for monobromamine and 1.31 x 10⁸ M⁻¹s⁻¹ for dibromamine). nih.govacs.org These rates are approximately 10⁵ to 10⁶ times greater than those for the corresponding reactions with chloramine species. nih.gov Consequently, even if bromamines are present at very low concentrations during disinfection, they are likely to outcompete chloramines in reacting with cyanide sources, leading to the preferential formation of this compound over cyanogen chloride. nih.govacs.org The reaction involving monobromamine is also subject to general-acid catalysis, further influencing its rate. nih.govacs.org
Influence of pH and Precursor Compounds on this compound Formation
The yield of this compound during water treatment is highly dependent on several factors, most notably pH and the presence of specific precursor compounds. acs.org
Influence of pH: The pH of the water significantly affects both the formation and stability of this compound. acs.org An increase in pH leads to a significant reduction in this compound concentration. dss.go.th This is due to two main effects: the speciation of the reactive bromine (hypobromous acid is more protonated and reactive at lower pH) and the fact that the hydrolysis of this compound is base-catalyzed, meaning it degrades more rapidly at higher pH values. acs.orgmdpi.com For example, in one study of lake water chlorination, the maximum concentration of this compound was observed at pH 7.5. acs.org
Influence of Precursor Compounds: The nature and concentration of organic matter in the water serve as the source of nitrogen and carbon for this compound formation. Studies have identified various organic nitrogen compounds as potential precursors. While some amino acids have been investigated, research suggests that non-proteinaceous materials, possibly associated with the fulvic and humic acid fractions of natural organic matter, may be significant contributors. acs.orgcapes.gov.br However, one study found that while fulvic acid was a good precursor for trihalomethanes (another class of DBPs), it was a poor precursor for this compound. acs.orgdss.go.th This highlights the complexity and specificity of precursor reactions. The presence of bromide is a critical factor; in its absence, cyanogen chloride is the analogous DBP formed. dss.go.th
| Factor | Condition | Effect on this compound (CNBr) Yield | Reference |
| pH | Increasing from 7.5 to higher values | Significant decrease in CNBr concentration | acs.org |
| Disinfectant | Chlorination (in bromide-rich water) | High CNBr yield (e.g., up to 36 µg/L) | acs.org |
| Disinfectant | Chloramination | Much lower CNBr yield (e.g., 6 µg/L) | acs.org |
| Disinfectant | Chlorine Dioxide | Insignificant CNBr yield (<1 µg/L) | acs.org |
| Precursor | High bromide ion concentration | Essential for CNBr formation; speciation shifts from CNCl to CNBr | researchgate.netdss.go.th |
| Precursor | Fulvic Acid | Found to be a poor precursor for CNBr | acs.org |
| Precursor | Glycine | Identified as a precursor for cyanogen halides | capes.gov.br |
Biogenic Production of this compound by Marine Organisms
Certain marine organisms, particularly microalgae, are capable of producing this compound (BrCN) through biological processes. copernicus.orgpnas.org This biogenic production is often linked to allelopathic interactions, where the compound is used as a chemical defense mechanism to inhibit the growth of competing organisms within biofilm communities. pnas.orgnih.govcopernicus.org Research has identified marine benthic diatoms, such as Nitzschia cf pellucida, as significant producers of BrCN and other volatile halogenated metabolites. pnas.orgcopernicus.org This natural synthesis contributes to the atmospheric budget of halocarbons. pnas.orgnih.gov
The biosynthesis of this compound in marine diatoms is an enzymatically driven process. copernicus.orgresearchgate.net The key enzymes implicated in this pathway are haloperoxidases, specifically vanadium-dependent bromoperoxidases (V-BPOs). pnas.orgfrontiersin.org These enzymes catalyze the oxidation of bromide ions (Br⁻) using hydrogen peroxide (H₂O₂) as an oxidant. pnas.orgfrontiersin.org
The proposed biosynthetic pathway involves the following steps:
Hydrogen Peroxide Production: Photosynthesis and other metabolic processes within the diatom produce hydrogen peroxide (H₂O₂). copernicus.orgpnas.org
Enzymatic Oxidation: Haloperoxidase enzymes utilize H₂O₂ to oxidize bromide ions, forming a reactive halogenating species, likely hypobromous acid (HOBr). copernicus.orgcopernicus.org
Reaction with Cyanide Source: The oxidized bromine species then reacts with a source of cyanide (CN⁻) to form this compound. copernicus.orgpnas.org
The exact origin of the cyanide within the algae remains a subject of investigation. pnas.org While some plants produce cyanides via cyanogenic glucosides, these have not been detected in algae. pnas.org Another potential pathway, observed in the green alga Chlorella, involves the production of cyanides from aromatic amino acids through an amino acid oxidase enzyme system, but this has not been confirmed in diatoms. pnas.org The production of BrCN is significantly reduced in the presence of catalase, an enzyme that decomposes H₂O₂, which confirms the dependency of the process on hydrogen peroxide. pnas.org
Table 1: Key Components in the Enzymatic Biosynthesis of this compound
| Component | Type | Role in Biosynthesis |
|---|---|---|
| Haloperoxidases (V-BPOs) | Enzyme | Catalyzes the oxidation of bromide ions. pnas.orgfrontiersin.org |
| Hydrogen Peroxide (H₂O₂) | Substrate (Oxidant) | Produced during photosynthesis; used by haloperoxidases to oxidize bromide. copernicus.orgpnas.org |
| Bromide Ions (Br⁻) | Substrate | The source of bromine for the final compound. frontiersin.org |
| Cyanide Source (CN⁻) | Substrate | Reacts with the oxidized bromine species to form BrCN; its origin in diatoms is unclear. copernicus.orgpnas.org |
The production of this compound by marine diatoms is not constant but is influenced by specific environmental conditions.
Light: Light availability is a critical factor. The production of BrCN by the diatom Nitzschia cf pellucida is light-dependent, with studies showing a distinct burst of production occurring shortly after sunrise. pnas.orgnih.gov This is directly linked to the photosynthetic activity which generates the necessary hydrogen peroxide for the haloperoxidase-catalyzed reaction. pnas.org
Presence of Competitors: In laboratory settings, the presence of co-occurring competing diatom species did not significantly alter the rate of BrCN production by N. cf pellucida. pnas.org This suggests that BrCN production may be a constitutive or preemptive defense mechanism rather than an induced response to immediate competition. pnas.org
Table 2: Environmental Factors and Their Influence on Biogenic BrCN Production
| Factor | Influence on Production | Research Findings |
|---|---|---|
| Light | Positive | Production is light-dependent, with a notable increase after the onset of light (e.g., sunrise). pnas.orgnih.gov This is attributed to the photosynthetic production of H₂O₂. pnas.org |
| Competitor Presence | No Significant Effect | The presence of competing microalgae did not induce a higher production rate of BrCN in laboratory studies. pnas.org |
Enzymatic Pathways in this compound Biosynthesis
Atmospheric this compound Formation from Active Bromine Chemistry
Beyond biogenic sources, this compound can also be formed in the atmosphere through abiotic chemical reactions. copernicus.orgresearchgate.net This formation pathway is particularly significant in polar regions and is closely associated with active bromine chemistry that contributes to boundary layer ozone destruction. caltech.educdlib.org
The primary mechanism involves the heterogeneous reaction of active bromine species, such as hypobromous acid (HOBr) and molecular bromine (Br₂), with reduced nitrogen compounds. copernicus.orgcaltech.educdlib.org Hydrogen cyanide (HCN) and its corresponding anion (CN⁻) are considered the key nitrogen-containing reactants. copernicus.orgresearchgate.net These reactions occur on the surfaces of snow, ice, or atmospheric particles. copernicus.orgcaltech.edu
The chemical process is influenced by the pH of the reaction medium, with evidence suggesting that higher pH values favor the formation of BrCN. copernicus.orgresearchgate.netcaltech.edu Atmospheric measurements have detected BrCN mixing ratios up to 36 parts per trillion by volume (pptv) in polar boundary layers. copernicus.orgcaltech.educdlib.org The correlation of elevated BrCN with high ratios of bromoform (B151600) (CHBr₃) to dibromomethane (B42720) (CH₂Br₂) is used as an indicator for this abiotic atmospheric source, as opposed to direct biogenic emission. copernicus.orgcopernicus.org
Table 3: Summary of Atmospheric this compound Formation
| Component | Description |
|---|---|
| Reactants | Active Bromine (HOBr, Br₂) and Reduced Nitrogen Compounds (HCN/CN⁻). copernicus.orgcaltech.edu |
| Reaction Environment | Heterogeneous reactions on the surface of snow, ice, or aerosol particles. copernicus.orgcdlib.org |
| Key Conditions | Predominantly occurs in polar boundary layers. caltech.educdlib.org Formation is favored at higher pH levels. copernicus.orgresearchgate.net |
| Associated Phenomena | Linked to active bromine chemistry responsible for surface ozone depletion events. caltech.educopernicus.org |
Mechanistic Investigations of Cyanogen Bromide Reactions
Biochemical Applications
Protein Analysis
Cyanogen (B1215507) bromide is a crucial reagent for protein analysis, primarily due to its ability to specifically cleave peptide bonds at the C-terminal side of methionine residues. wikipedia.orgpearson.com This selective cleavage reduces the size of large polypeptide chains into smaller, more manageable fragments for further analysis. wikipedia.orgaklectures.com
Peptide mapping is a technique used to characterize proteins. Cyanogen bromide cleavage is employed to generate a unique set of peptide fragments from a protein. nih.govlclane.net These fragments can then be separated by techniques like sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) to create a "peptide map" or "fingerprint" of the protein. nih.govportlandpress.com This method is highly reproducible and can be performed with very small amounts of protein. nih.gov The pattern of the fragments provides information about the protein's primary structure and can be used to identify proteins and detect modifications. portlandpress.comresearchgate.net
Protein sequencing, the determination of the amino acid sequence of a protein, often utilizes this compound. For proteins that are too long for direct sequencing by methods like Edman degradation, this compound is used to break them down into smaller peptides. aklectures.com These peptides can then be individually sequenced. aklectures.com By using a second cleavage agent that cuts at different sites, overlapping fragments can be generated, allowing for the correct ordering of the this compound fragments to deduce the full-length protein sequence. aklectures.comnih.govbibliotekanauki.pl
Immobilization of Proteins
This compound is widely used to immobilize proteins onto solid supports, such as agarose (B213101) beads, for applications like affinity chromatography. wikipedia.orgbio-rad.com This process, known as this compound activation, is a common method for preparing affinity gels due to its simplicity and mild pH conditions. wikipedia.orgyoutube.com
Agarose is a common matrix for protein immobilization. bio-rad.com this compound reacts with the hydroxyl groups on the agarose support to form reactive cyanate (B1221674) esters and imidocarbonates. wikipedia.orgyoutube.com These activated groups then react with primary amines on the protein, forming a covalent bond and immobilizing the protein onto the agarose matrix. wikipedia.orgbio-rad.com While cyanate esters are more reactive, the imidocarbonate linkage is preferred as it provides multiple attachment points and has no net charge. cellmosaic.com
Organic Synthesis
In organic synthesis, this compound serves as a versatile reagent. wikipedia.org
As a Coupling Reagent
This compound is used as a coupling reagent in various synthetic transformations. cymitquimica.comfishersci.fi It can be used to synthesize cyanamides, dicyanamides, guanidines, and hydroxyguanidines. wikipedia.orgbiosynth.com For example, it reacts with amines to form cyanamides and can convert alcohols to cyanates. wikipedia.org In the von Braun reaction, tertiary amines react with this compound to produce disubstituted cyanamides and an alkyl bromide. wikipedia.org It is also used to prepare aryl nitriles and can add across multiple bonds in a process called bromocyanation. wikipedia.orgorientjchem.org
Advanced Applications of Cyanogen Bromide in Biochemistry and Molecular Biology
Organic Synthesis
Cyanogen (B1215507) bromide is a versatile reagent in synthetic organic chemistry. omanchem.combiosynth.com
A primary application of cyanogen bromide is the synthesis of cyanamides from primary and secondary amines. wikipedia.orgfishersci.cabiosynth.com The reaction can be extended, as further reaction of the resulting cyanamide (B42294) can lead to the formation of guanidines. wikipedia.org
This compound reacts with alcohols and phenols to produce the corresponding cyanates, which are isomers of isocyanates. wikipedia.orgorgsyn.org This reaction is typically performed in the presence of a base, such as triethylamine, to neutralize the hydrogen bromide byproduct. thieme-connect.de The resulting cyanates are useful starting materials for various heterocyclic compounds. orgsyn.org Furthermore, allylic cyanates formed from allylic alcohols can undergo rearrangement to form allylic isocyanates. thieme-connect.com
This compound has been found to be an effective coupling agent for oligodeoxyribonucleotides in aqueous solutions on a complementary template. nih.gov It facilitates the formation of phosphoramidate (B1195095) or pyrophosphate internucleotide bonds within DNA duplexes. fishersci.canih.gov
Protein Analysis
This compound is a cornerstone reagent in protein chemistry for structural analysis. forecastchemicals.com
One of the most widespread uses of this compound is the specific chemical cleavage of peptide bonds at the C-terminal side of methionine residues. wikipedia.orgpearson.comyoutube.com This reaction fragments large proteins into smaller, more manageable peptides. nih.gov These fragments can then be separated and analyzed for purposes such as peptide mapping and amino acid sequencing. nih.govlclane.netnih.gov The cleavage reaction is typically performed in an acidic buffer, such as 70% formic acid or 0.1 M hydrochloric acid. wikipedia.orglclane.net While the cleavage is generally efficient, the yields for methionyl-serine and methionyl-threonine bonds can be lower; however, research has shown that increasing the water concentration in the reaction can improve these yields. nih.govspringernature.com
The mechanism for peptide cleavage at methionine residues involves several steps:
The reaction begins with the nucleophilic attack of the sulfur atom in the methionine side chain on the electrophilic carbon of this compound. wikipedia.orgvaia.com
This initial attack results in the formation of a cyanosulfonium salt intermediate, with the bromide ion being eliminated. vaia.com
An intramolecular SN2 reaction follows, where the carbonyl oxygen of the methionine residue's peptide bond attacks the gamma-carbon of its own side chain. vaia.com
This intramolecular attack leads to the formation of a five-membered cyclic iminolactone intermediate. wikipedia.org
Finally, hydrolysis of this iminolactone ring cleaves the original peptide bond. This cleavage results in two new peptide fragments: one with a C-terminal peptidyl homoserine lactone and the other with a new, free N-terminus. wikipedia.org
This compound is widely used to immobilize proteins onto solid supports, such as agarose (B213101) or Sepharose beads, for applications like affinity chromatography. wikipedia.orgyoutube.comcellmosaic.comnih.gov The process, known as CNBr activation, involves reacting the this compound with the hydroxyl groups on the agarose matrix. youtube.comcellmosaic.com This reaction creates highly reactive cyanate (B1221674) esters and imidocarbonates on the support surface. wikipedia.orgcellmosaic.com These activated groups then react with primary amine groups on the protein (typically from lysine (B10760008) residues or the N-terminus), forming a stable, covalent isourea bond that immobilizes the protein. wikipedia.orgyoutube.comcellmosaic.com This method is favored for its simplicity, rapid coupling, and the mild pH conditions under which it is performed. wikipedia.orgyoutube.comcytivalifesciences.com
Analytical Methodologies for Cyanogen Bromide
Organic Synthesis
In organic synthesis, cyanogen (B1215507) bromide serves as a source of an electrophilic cyanogen group and a nucleophilic bromide. wikipedia.org It is used in the synthesis of various compounds, including:
Cyanamides and Dicyanamides: From the reaction with amines. wikipedia.org
Guanidines and Hydroxyguanidines: Through further reaction of cyanamides or with hydroxylamines. wikipedia.orgbiosynth.com
Cyanates: From the reaction with alcohols. wikipedia.org
Aryl Nitriles: By cyanidation of arenes in the presence of a Lewis acid. wikipedia.orgomanchem.com
Conclusion
Cyanogen (B1215507) bromide is a versatile and powerful chemical reagent with significant applications in scientific research. Its unique reactivity, particularly the specific cleavage of peptide bonds at methionine residues, has made it an indispensable tool in protein chemistry for decades. Despite its toxicity, its utility in protein sequencing, affinity chromatography, and organic synthesis underscores its continued importance in the laboratory.
Future Directions and Emerging Research Areas
Novel Synthetic Routes and Catalytic Systems for Cyanogen (B1215507) Bromide Reactions
The traditional synthesis and application of cyanogen bromide often involve harsh conditions and direct handling of the toxic compound. Emerging research seeks to develop new synthetic approaches and catalytic systems to improve safety, efficiency, and reaction scope.
One area of development is the use of Lewis acid catalysts to activate this compound, enhancing its reactivity. For instance, tris(pentafluorophenyl)borane (B72294) has been shown to function as an effective Lewis acid catalyst for the bromocyanation of styrene (B11656) derivatives with this compound. researchgate.net This catalytic activation allows the reaction to proceed efficiently. researchgate.net
Another significant trend is the development of methods that avoid the direct handling of this compound by generating it in situ or by using alternative reagents that mimic its reactivity under catalytic control. Research into rhodium-catalyzed intramolecular C-H cyanation utilizes N-cyano-N-phenyl-p-methylbenzenesulfonamide (NCTS) as a cyanating agent, representing a departure from traditional CNBr-based methods. semanticscholar.org These catalytic systems can achieve high functional group tolerance in the synthesis of aromatic nitriles. semanticscholar.org Similarly, operationally simple oxidation-cyanation methods using reagents like N-chlorosuccinimide and Zn(CN)₂ have been developed to synthesize cyanamides without directly using toxic cyanogen halides. researchgate.net
Research has also explored the reaction kinetics of this compound formation in aqueous environments, which has implications for both synthesis and environmental chemistry. Studies have detailed the reaction between bromamine (B89241) species (monobromamine and dibromamine) and the cyanide ion to form this compound, finding that these reactions are significantly faster than corresponding reactions with chloramine (B81541) species. nih.gov The reaction involving monobromamine was also found to be subject to general-acid catalysis. nih.gov
| Approach | Key Reagents/Catalysts | Description | Research Finding |
|---|---|---|---|
| Lewis Acid Catalysis | This compound, tris(pentafluorophenyl)borane | Activation of CNBr to enhance its electrophilicity for reactions like bromocyanation. | Effectively activates CNBr for the stereospecific syn-addition to styrene derivatives. researchgate.net |
| In Situ Cyanating Agent Generation | N-chlorosuccinimide, Zn(CN)₂ | An oxidation-cyanation method that avoids direct handling of cyanogen halides for the synthesis of cyanamides. researchgate.net | Demonstrated to be effective for a variety of primary and secondary amines and aniline (B41778) derivatives. researchgate.net |
| Rhodium-Catalyzed C-H Cyanation | NCTS, Rhodium complexes (e.g., [RhCp*Cl₂]₂) | Chelation-assisted C-H activation for cyanation using NCTS as a safer alternative to CNBr. | Achieves cyanation of substrates like acetophenone (B1666503) O-methyl oximes and phenyl pyridines with good functional group tolerance. semanticscholar.org |
| Aqueous Phase Synthesis | Monobromamine (NH₂Br), Dibromamine (NHBr₂), Cyanide ion (CN⁻) | Formation of BrCN from the reaction of bromamines and cyanide in water. | Reaction rate constants are 10⁵-10⁶ times greater than with corresponding chloramine species, with the NH₂Br reaction being general-acid-catalyzed. nih.gov |
Advanced Applications in Proteomics and Protein Engineering
This compound's ability to selectively cleave peptide bonds at the C-terminus of methionine residues has made it a cornerstone of protein chemistry. acs.orgwikipedia.org While this is a classic technique, emerging research is adapting it for more advanced, high-throughput applications in proteomics and sophisticated protein engineering strategies.
In proteomics, a significant advancement is the acceleration of the cleavage process. Standard protocols for CNBr cleavage can take 12 to 24 hours. researchgate.net However, recent developments include microwave-assisted CNBr cleavage of peptides bound to beads, which can reduce the reaction time to as little as one minute. researchgate.net This rapid method is particularly valuable for sequencing peptides from one-bead-one-compound (OBOC) libraries, greatly accelerating the identification of hits from library screening. researchgate.net Furthermore, new mass spectrometry-based strategies allow for the C-terminal sequencing of proteins directly after CNBr cleavage without the need for prior isolation of the C-terminal peptide, streamlining the analysis of post-translational modifications like proteolytic processing. nih.govnih.gov
In protein engineering, CNBr cleavage is integral to the production of recombinant proteins and peptides. It is used to cleave fusion proteins, releasing the target peptide from a carrier protein like ketosteroid isomerase (KSI). nih.gov This strategy has been successfully employed to produce and purify self-assembling peptides used as biomaterials for tissue engineering, with high recovery rates of the pure recombinant peptide. nih.gov CNBr has also been instrumental in the chemical synthesis of complex proteins like insulin (B600854). Early work involved creating proinsulin analogues, such as carbonylbis(methionyl)insulin, which could be converted into active insulin via CNBr cleavage. tandfonline.com This concept of using a cleavable linker continues to influence modern strategies for synthesizing insulin and its analogs. tandfonline.com
| Field | Application | Technique/Improvement | Significance |
|---|---|---|---|
| Proteomics | Peptide Sequencing from OBOC Libraries | Microwave-assisted CNBr cleavage of bead-bound peptides. | Reduces cleavage time from over 12 hours to approximately 1 minute, enabling high-throughput analysis. researchgate.net |
| Proteomics | C-Terminal Protein Sequencing | Mass spectrometry-based method applied directly to CNBr-cleaved protein mixtures. | Eliminates the need for specific isolation of the C-terminal peptide, facilitating large-scale analysis of proteolytic processing. nih.gov |
| Protein Engineering | Recombinant Peptide Production | Cleavage of a fusion protein (e.g., KSI-peptide) to release the target peptide. | Enables efficient purification of engineered peptides, such as self-assembling peptides for biomaterials, with high yields. nih.gov |
| Protein Engineering | Synthesis of Insulin Analogs | Cleavage of a proinsulin analogue containing strategically placed methionine residues. | Provides a semisynthetic route to generate active insulin from a single-chain precursor, a concept that aids in ensuring correct disulfide bond formation. tandfonline.com |
Environmental Impact and Remediation Strategies for this compound
The release of this compound into the environment is a significant concern due to its toxicity. It is classified as a hazardous waste by the Environmental Protection Agency (EPA) with the designation U246 and is known to be toxic to aquatic life upon release into soil and water. ontosight.ai Research in this area focuses on understanding its fate in different environmental compartments and developing effective remediation strategies.
Atmospheric studies have detected this compound in the troposphere, particularly in polar regions. researchgate.netcaltech.edu Its presence is linked to active bromine chemistry that contributes to ozone destruction. researchgate.net The likely formation pathway involves heterogeneous reactions of active bromine compounds (like HOBr) with reduced nitrogen compounds (like HCN) on snow, ice, or aerosol surfaces. caltech.edu The ultimate fate of atmospheric BrCN is critical; its reactions can either perpetuate the bromine activation cycle or terminate it by converting active bromine to less reactive forms. researchgate.netcaltech.edu While gas-phase loss and photolysis are slow, its removal is likely governed by heterogeneous uptake and reaction on surfaces. caltech.educopernicus.org
In aquatic systems, the stability and degradation of this compound are key factors. The primary degradation pathways are hydrolysis, chlorination, and reduction by sulfite (B76179). mdpi.com The rate of degradation is highly dependent on the specific conditions. Studies have shown that the order of effectiveness for removal is sulfite reduction > chlorination > hydrolysis. mdpi.com For instance, at a pH of 9, the rate constant for sulfite reduction is significantly higher than that for chlorination or hydrolysis, indicating that quenching with sulfite is a rapid way to remove CNBr from water, though this can complicate accurate measurement in water samples. mdpi.com
For spills on land or in a laboratory setting, specific remediation protocols are necessary. This involves containing the spill with an inert absorbent material and then decontaminating the area. nau.educhamberlandresearch.com A strong sodium or calcium hypochlorite (B82951) solution is recommended for decontaminating trace cyanide in the spill area. nau.educhamberlandresearch.com It is crucial to avoid direct contact with water during cleanup, as this can accelerate the release of toxic hydrogen cyanide gas. nau.edu
| Environmental Compartment | Impact / Fate | Remediation / Degradation Strategy |
|---|---|---|
| Atmosphere (Polar Regions) | Participates in active bromine chemistry, potentially affecting ozone levels. Formed from reactions on ice/snow surfaces. researchgate.netcaltech.edu | Fate is determined by heterogeneous reactions on surfaces, which can either sustain or terminate bromine activation cycles. caltech.educopernicus.org |
| Water | Toxic to aquatic life. ontosight.ai Undergoes degradation via several pathways. | Degradation pathways include hydrolysis, chlorination, and sulfite reduction. Sulfite reduction is the most rapid method for its removal. mdpi.com |
| Soil / Spills | Contamination of soil and groundwater. ontosight.ai Classified as a hazardous waste (U246). ontosight.ai | Containment with inert absorbents. Decontamination of the area with a strong sodium or calcium hypochlorite solution. nau.educhamberlandresearch.com |
Development of this compound Analogs with Tuned Reactivity and Specificity
The inherent toxicity of this compound has been a major driving force behind the development of safer, alternative cyanating agents. semanticscholar.orgcardiff.ac.uk These "analogs" are designed to replicate the electrophilic cyanation ability of CNBr but with improved handling characteristics and, in some cases, tuned reactivity and selectivity for specific applications.
A significant amount of research has been dedicated to finding replacements for the N-cyanation of amines to form cyanamides, a key reaction in the synthesis of many biologically active compounds. cardiff.ac.uk Several classes of reagents have emerged as promising alternatives:
N-cyano-N-phenyl-p-methylbenzenesulfonamide (NCTS): This reagent has been widely adopted for various N- and C-cyanation processes and is particularly useful in transition metal-catalyzed reactions. semanticscholar.orgcardiff.ac.uk
Trichloroacetonitrile (B146778) (TCAN): Used as an inexpensive and less toxic cyano source for the N-cyanation of secondary amines. This approach can exhibit complementary selectivity compared to reactions using this compound. cardiff.ac.ukcardiff.ac.uk
Cyanoimidazoles and Cyanopyridazinones: Compounds such as 1-cyanoimidazole and 2-cyanopyridazin-3(2H)-one have been developed as safer cyanating agents, mitigating the risks associated with CNBr. semanticscholar.org
Thiocyanoimidazolium Salts: These hypervalent sulfur species can be generated and used as effective electrophilic cyanating agents for secondary amines. semanticscholar.org
These analogs not only provide a safer alternative but also expand the synthetic toolkit. For example, a method using trichloroacetonitrile was successfully applied to the final synthetic step of a biologically active rolipram-derived cyanamide (B42294), demonstrating its utility in complex molecule synthesis. cardiff.ac.uk The development of these reagents reflects a broader trend in modern chemistry toward designing molecules with precisely controlled reactivity for safer and more sustainable chemical synthesis.
| Analog / Reagent | Chemical Class | Key Features | Primary Application |
|---|---|---|---|
| N-cyano-N-phenyl-p-methylbenzenesulfonamide (NCTS) | Sulfonyl Cyanamide | Safer to handle than CNBr; effective in metal-catalyzed reactions. semanticscholar.orgcardiff.ac.uk | Electrophilic N- and C-cyanation, particularly Rh-catalyzed C-H cyanation. semanticscholar.org |
| Trichloroacetonitrile (TCAN) | Nitrile | Inexpensive, less toxic, and offers complementary selectivity to CNBr. cardiff.ac.ukcardiff.ac.uk | One-pot N-cyanation of secondary amines. cardiff.ac.uk |
| 1-Cyanoimidazole | Cyano-heterocycle | Safer cyanating agent. semanticscholar.org | Electrophilic cyanation of amines. semanticscholar.org |
| 2-Cyanopyridazin-3(2H)-one | Cyano-heterocycle | Safer cyanating agent. semanticscholar.org | Electrophilic cyanation of amines. semanticscholar.org |
| Thiocyanoimidazolium salts | Hypervalent Sulfur Species | Effective electrophilic cyanating agent generated from thiourea. semanticscholar.org | Cyanation of alkyl and aryl secondary amines. semanticscholar.org |
Q & A
Q. What are the primary biochemical applications of cyanogen bromide in protein studies?
CNBr is widely used for site-specific cleavage of peptide bonds at methionine residues under acidic conditions (70% formic acid). This generates large peptide fragments for sequencing or structural analysis . It also activates agarose for affinity chromatography by coupling ligands via hydroxyl groups, enabling enzyme immobilization . Researchers must avoid amine-containing buffers during coupling to prevent ligand attachment interference .
Q. How does CNBr reactivity correlate with its molecular structure?
CNBr's electrophilic carbon atom (due to electron withdrawal by bromine and nitrogen) drives its reactivity. This property facilitates nucleophilic attacks by methionine sulfur atoms in proteins, leading to cleavage . Thermodynamic data (e.g., ΔfH°gas = 186.188 kJ/mol) and bond-length calculations (C-Br: ~1.79 Å) from NIST support mechanistic studies .
Q. What safety protocols are essential for handling CNBr in laboratory settings?
CNBr is acutely toxic, requiring fume hood use, protective equipment, and decontamination with alkaline solutions (e.g., 1M NaOH) to neutralize HCN byproducts . Institutions like the University of Georgia mandate SOPs for storage, waste disposal, and emergency response .
Advanced Research Questions
Q. How can researchers optimize CNBr-mediated protein cleavage for incomplete digestion or atypical fragments?
Incomplete cleavage often results from methionine oxidation or steric hindrance. Strategies include:
- Using a 100:1 molar excess of CNBr over methionine .
- Pre-reducing disulfide bonds with β-mercaptoethanol.
- Validating reaction completion via MALDI-TOF or Edman degradation . Contradictory fragment sizes may arise from non-Met cleavage sites (e.g., homoserine lactone formation), requiring tandem MS verification .
Q. What analytical challenges arise in quantifying CNBr degradation products in environmental samples?
CNBr hydrolyzes to HCN and HOBr, complicating detection. Gas chromatography with electron capture detection (GC-ECD) achieves 0.2 μg/L sensitivity but requires headspace injection to avoid CNBr volatility losses . Interference from sulfite or free chlorine in water samples necessitates pre-treatment with ascorbic acid .
Q. How do computational models enhance CNBr reaction mechanism studies?
Density functional theory (DFT) simulations of CNBr's electrophilic carbon and bond angles (e.g., Br-C-N ≈ 180°) align with experimental IR spectra (wave numbers: 560–630 cm⁻¹ for C-Br stretching) . These models predict reaction pathways for novel cyanamide syntheses .
Q. What methodological improvements address CNBr instability in colorimetric assays?
CNBr's instability in aqueous media (half-life <24 hrs at 25°C) limits reproducibility. Alternatives include:
- In situ generation of cyanogen chloride (CNCl) using chloramine-T and KCN, which is safer and more stable .
- Replacing colorimetry with mass spectrometry (MIMS) for direct quantification .
Data Contradictions and Validation
Q. How should researchers reconcile discrepancies between microbiological and chemical assays using CNBr?
Studies on niacin quantification show higher variability in microbiological assays (CV >15%) versus chemical methods using CNBr. Lab-prepared CNBr reagents often underperform commercial crystalline CNBr due to purity issues . Cross-validation with HPLC-UV is recommended .
Q. What factors influence CNBr-byproduct formation in disinfection studies?
Bromide concentration and pH dictate CNBr vs. CNCl speciation during water chlorination. At pH >8, CNBr formation decreases due to OH⁻-mediated hydrolysis. Kinetic models (e.g., Shang et al., 2005) quantify these relationships .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
